molecular formula C36H22O8 B13650978 3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B13650978
M. Wt: 582.6 g/mol
InChI Key: WJSZAMVNBVFNFO-UHFFFAOYSA-N
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Description

3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound characterized by its multiple carboxyl groups and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxyl groups and naphthalene moieties. This interaction can influence the electronic properties and stability of the resulting complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific arrangement of carboxyl groups and naphthalene moieties, which can lead to distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.

Properties

Molecular Formula

C36H22O8

Molecular Weight

582.6 g/mol

IUPAC Name

5-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C36H22O8/c37-33(38)25-7-5-19-9-23(3-1-21(19)11-25)27-13-28(24-4-2-22-12-26(34(39)40)8-6-20(22)10-24)15-29(14-27)30-16-31(35(41)42)18-32(17-30)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

WJSZAMVNBVFNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O

Origin of Product

United States

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